

A Comparative Spectroscopic Analysis of 2-Bromo-4-chloro-6-methoxyaniline Derivatives

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-6-methoxyaniline

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This guide provides a detailed spectroscopic comparison of derivatives of **2-Bromo-4-chloro-6-methoxyaniline**, a key intermediate in various synthetic applications. The following data, presented for a selection of structurally similar compounds, offers valuable insights for researchers, scientists, and professionals in drug development and materials science. While direct spectroscopic data for **2-Bromo-4-chloro-6-methoxyaniline** is not readily available in the public domain, this guide utilizes data from closely related analogs to provide a comparative framework. The analyzed compounds include 2-Bromo-4-chloroaniline, 2-Bromo-4-methoxyaniline, and 2-Bromo-6-chloro-4-nitroaniline.

Summary of Spectroscopic Data

The spectroscopic characteristics of the selected aniline derivatives are summarized below. These tables provide a comparative overview of their ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Solvent	Chemical Shift (δ) ppm
2-Bromo-4-chloroaniline	-	6.62 (d, 1H), 6.88 (dd, 1H), 7.23 (d, 1H), 4.07 (s, 2H, -NH ₂)
2-Bromo-4-methoxyaniline	CDCl ₃	3.73 (s, 3H, -OCH ₃), 4.65 (br s, 2H, -NH ₂), 6.54-6.48 (m, 1H), 6.69-6.61 (m, 2H), 6.78 (d, 1H) [1]
2-Bromo-6-chloro-4-nitroaniline	-	8.13 (s, 2H), 6.40 (s, 2H, -NH ₂)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Solvent	Chemical Shift (δ) ppm
2-Bromo-4-methylaniline	-	Not explicitly provided for all carbons, but a spectrum is available.
2-Bromo-4-chloroaniline	CDCl ₃	109.4, 115.8, 119.5, 128.4, 132.7, 144.1
4-Bromo-2,6-dichloroaniline	-	Not explicitly provided for all carbons, but a spectrum is available. [2]

Infrared (IR) Spectroscopy

Compound	Sample Prep.	Key Absorption Bands (cm ⁻¹)
2-Bromo-4-chloroaniline	Gas Phase	3487, 3399 (N-H stretch), 1621 (N-H bend), 1488, 1459 (aromatic C=C)[3]
2-Bromo-6-chloro-4-nitroaniline	-	Key absorptions would include N-H, C-N, C-Br, C-Cl, and NO ₂ stretches.
4-Bromo-2-chloroaniline	-	A spectrum is available for comparison.[4]

Mass Spectrometry (Electron Ionization)

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
2-Bromo-4-chloroaniline	C ₆ H ₅ BrClN	206.47 g/mol	205/207/209 (M ⁺), 126, 99, 63[5]
2-Bromo-4-methoxyaniline	C ₇ H ₈ BrNO	202.05 g/mol	201/203 (M ⁺), 186/188, 158/160, 107
2-Bromo-6-chloro-4-nitroaniline	C ₆ H ₄ BrClN ₂ O ₂	251.46 g/mol	251/253 (M ⁺), 221/223, 175/177, 142[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the purified aniline derivative is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]

The solution must be homogeneous and free of particulate matter.

Instrumentation: A 300-600 MHz NMR spectrometer is used for analysis.

^1H NMR Parameters:

- Pulse Sequence: Standard single pulse.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: -2 to 12 ppm.

^{13}C NMR Parameters:

- Pulse Sequence: Proton-decoupled single pulse.
- Number of Scans: 1024-4096, or as needed to achieve a good signal-to-noise ratio.
- Relaxation Delay: 2-10 seconds.
- Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.
- About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly mixed by grinding until a fine, homogeneous powder is obtained.
- The mixture is then transferred to a pellet-forming die.
- The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- A background spectrum of a pure KBr pellet or an empty sample chamber is recorded.
- The sample pellet is placed in the sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (GC-MS with Electron Ionization)

Sample Preparation: A dilute solution of the aniline derivative (approximately 1-10 $\mu\text{g/mL}$) is prepared in a volatile organic solvent such as methanol or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Parameters:

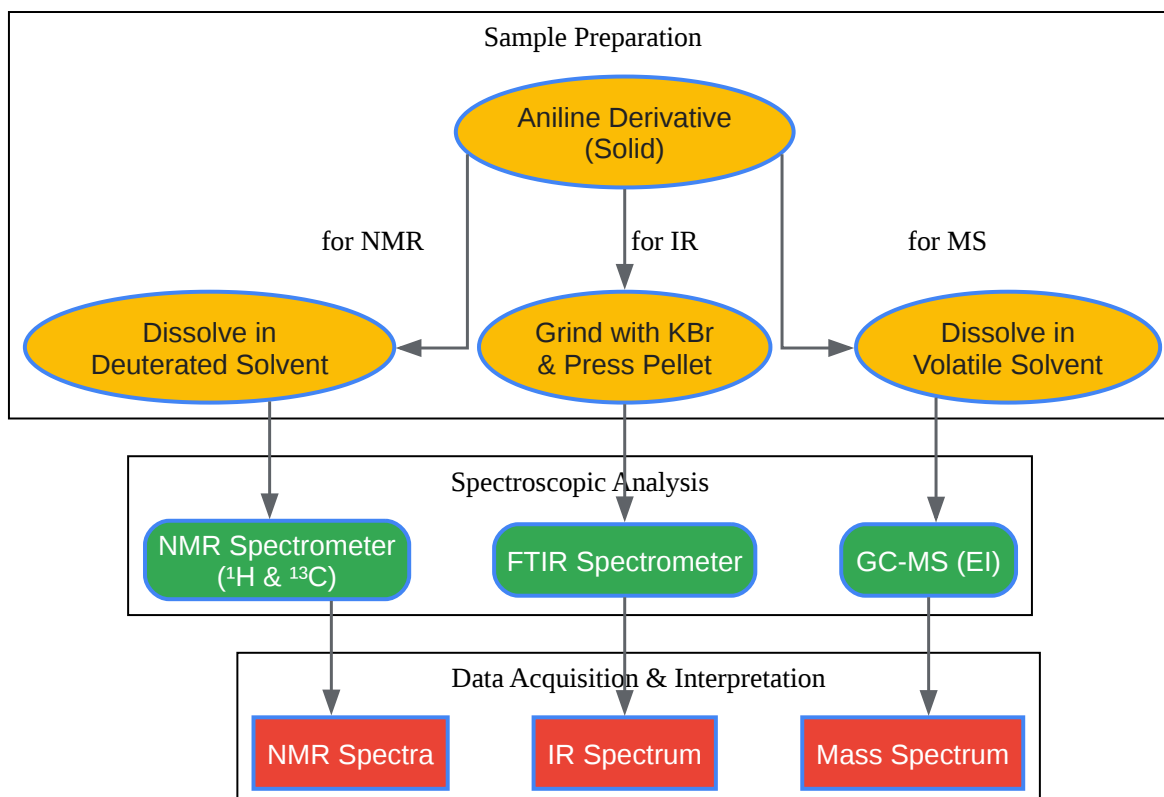
- Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 $^{\circ}\text{C}$.
- Oven Temperature Program: An initial temperature of 60 $^{\circ}\text{C}$ held for 2 minutes, then ramped at 10 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$ and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min .

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 $^{\circ}\text{C}$.
- Mass Analyzer: Quadrupole.
- Scan Range: 40-400 m/z .

Visualizations

Experimental Workflow for Spectroscopic Analysis



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Caption: General experimental workflow for the spectroscopic analysis of aniline derivatives.

This guide serves as a foundational resource for the spectroscopic characterization of **2-Bromo-4-chloro-6-methoxyaniline** derivatives. The provided data and protocols are intended to facilitate further research and development in related fields.

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